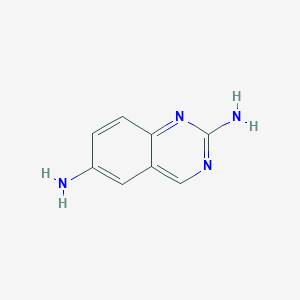

Quinazoline-2,6-diamine

CAS No.: 882670-95-3

Cat. No.: VC3870461

Molecular Formula: C8H8N4

Molecular Weight: 160.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882670-95-3 |

|---|---|

| Molecular Formula | C8H8N4 |

| Molecular Weight | 160.18 g/mol |

| IUPAC Name | quinazoline-2,6-diamine |

| Standard InChI | InChI=1S/C8H8N4/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,9H2,(H2,10,11,12) |

| Standard InChI Key | JPQGNMIFCUOXTB-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC(=NC=C2C=C1N)N |

| Canonical SMILES | C1=CC2=NC(=NC=C2C=C1N)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isomerism

Quinazoline-2,6-diamine belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The substitution pattern at positions 2 and 6 confers distinct electronic properties compared to other diaminoquinazolines, such as the 2,4- and 4,6-isomers. Density functional theory (DFT) calculations reveal that the 2,6-diamine derivative exhibits enhanced resonance stabilization due to conjugation between the lone electron pairs of the amine groups and the aromatic π-system .

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 469.8°C | |

| Vapor Pressure (25°C) | mmHg | |

| logP (Octanol-Water) | 2.72 | |

| Aqueous Solubility | 0.18 mg/L (25°C) |

The compound’s low solubility in aqueous media necessitates structural modifications, such as sulfonation or glycosylation, for pharmaceutical formulations .

Synthetic Methodologies

Cyclocondensation Approaches

A high-yielding route involves the reaction of 2-fluoro-5-methylbenzonitrile with guanidine carbonate in -dimethylacetamide at 140°C under argon, achieving a 54% yield after recrystallization . This method leverages the nucleophilic displacement of fluoride by guanidine, followed by cyclodehydration:

Alternative protocols employ ultrasonic-assisted reduction of nitro intermediates. For example, para-nitroaniline undergoes CuI-catalyzed coupling with isocyanides, followed by tin chloride reduction under ultrasound irradiation, yielding 2,6-diaminoquinazoline derivatives in 93% efficiency .

Solvent-Free and Green Chemistry Routes

Recent innovations avoid toxic solvents via mechanochemical grinding. A one-pot synthesis combines 2-aminobenzonitrile derivatives with urea in the presence of -montmorillonite K10, achieving 88% yield at 120°C within 2 hours . This method reduces waste generation and aligns with green chemistry principles.

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective halogenation at position 4. Treatment with (NBS) in produces 4-bromo-quinazoline-2,6-diamine, a precursor for Suzuki-Miyaura cross-coupling reactions .

Coordination Chemistry

Quinazoline-2,6-diamine acts as a bidentate ligand for transition metals. Complexation with in acidic ethanol yields square-planar complexes with empirical formula , which exhibit catalytic activity in Heck coupling reactions .

Biomedical Applications

Kinase Inhibition and Anticancer Activity

Derivatives bearing sulfonyl or naphthalenyl groups at position 6 demonstrate potent EGFR tyrosine kinase inhibition. 2,4-Diamino-6-(2-naphthalenylsulfonyl)quinazoline (PubChem CID 98652) suppresses A549 lung adenocarcinoma proliferation with , outperforming erlotinib () . Mechanistic studies attribute this activity to hydrogen bonding with Thr830 and hydrophobic interactions in the ATP-binding pocket .

Mitochondrial Complex I Inhibition

4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593), a structural analog, selectively inhibits mitochondrial complex I (), inducing ROS-mediated apoptosis in Huntington’s disease models .

Antimetabolite Properties

Incorporation of 5-fluorouracil moieties at position 2 results in dual thymidylate synthase and dihydrofolate reductase inhibition, showing synergistic cytotoxicity in colorectal cancer cell lines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume